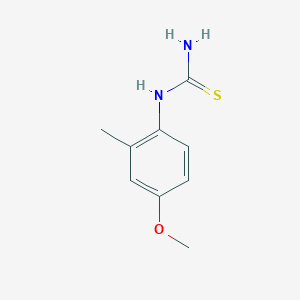
methyl 3-methylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylbut-3-enoate, also known as Methyl vinylacetate, is an olefin ester . It has a molecular weight of 100.12 and its linear formula is CH2=CHCH2COOCH3 . It is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters .
Synthesis Analysis
Methyl 3-methylbut-3-enoate has been used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Molecular Structure Analysis
The molecular formula of methyl 3-methylbut-3-enoate is C5H8O2 . The average mass is 100.116 Da and the mono isotopic mass is 100.052429 Da .Chemical Reactions Analysis
Methyl 3-methylbut-3-enoate is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters . It is one of the reaction products formed during flash vacuum thermolysis of (−)-cocaine . Allylation of carbonyl compounds has long been a convenient tool for forming carbon–carbon bonds in organic synthesis .Physical And Chemical Properties Analysis
Methyl 3-methylbut-3-enoate is a liquid at 20°C . It has a boiling point of 107°C and a refractive index of 1.41 . The density is 0.93 g/mL at 25°C .Mécanisme D'action
The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated previously in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs, etc .
Safety and Hazards
Methyl 3-methylbut-3-enoate is a flammable liquid and can cause skin and eye irritation . It is recommended to use explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools when handling this chemical . Protective gloves, clothing, eye protection, and face protection should be worn .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methylbut-3-enoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylbut-3-en-1-ol", "methanol", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide" ], "Reaction": [ "Step 1: Conversion of 3-methylbut-3-en-1-ol to 3-methylbut-3-en-1-yl magnesium bromide using magnesium and ethyl bromide in diethyl ether", "Step 2: Reaction of 3-methylbut-3-en-1-yl magnesium bromide with carbon dioxide to form 3-methylbut-3-enoic acid", "Step 3: Esterification of 3-methylbut-3-enoic acid with methanol and sulfuric acid as a catalyst to form methyl 3-methylbut-3-enoate", "Step 4: Neutralization of the reaction mixture with sodium hydroxide to obtain the final product" ] } | |
Numéro CAS |
25859-52-3 |
Nom du produit |
methyl 3-methylbut-3-enoate |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




